Cas no 1805450-47-8 (2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine
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- インチ: 1S/C8H8ClF2NO2/c1-14-8-4(7(10)11)2-6(13)5(3-9)12-8/h2,7,13H,3H2,1H3
- InChIKey: VSQBVTQGRKCMMJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=CC(C(F)F)=C(N=1)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030042-1g |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1805450-47-8 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029030042-250mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1805450-47-8 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029030042-500mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1805450-47-8 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine 関連文献
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridineに関する追加情報
Professional Introduction to 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine (CAS No. 1805450-47-8)
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine, with the CAS number 1805450-47-8, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of both chloromethyl and difluoromethyl groups enhances its reactivity, enabling diverse chemical modifications that are crucial for drug discovery and development.
The compound's structure, characterized by a hydroxyl group at the 3-position and a methoxy group at the 6-position, contributes to its unique electronic properties. These substituents not only influence the compound's solubility and stability but also play a critical role in its interactions with biological targets. The chloromethyl moiety, in particular, is known for its ability to participate in nucleophilic addition reactions, making it a valuable tool for constructing more complex molecular architectures.
In recent years, 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine has garnered attention in the development of novel therapeutic agents. Its pyridine scaffold is a common motif in many pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory drugs. The combination of electron-withdrawing and electron-donating groups in this molecule allows for fine-tuning of its pharmacokinetic properties, such as bioavailability and metabolic stability.
One of the most promising applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically target kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The difluoromethyl group, in particular, has been shown to enhance the binding affinity of small molecule inhibitors to their protein targets, making it an attractive feature for drug design.
Recent studies have also explored the use of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine as a building block for more complex scaffolds. Researchers have leveraged its reactive sites to introduce additional functional groups or link it to other heterocycles, creating novel derivatives with enhanced biological activity. For instance, modifications at the chloromethyl position have led to the development of compounds with improved selectivity against specific kinases, reducing off-target effects.
The hydroxyl and methoxy groups in this compound contribute to its versatility as a synthetic intermediate. The hydroxyl group can undergo various transformations, such as etherification or esterification, while the methoxy group can be used to introduce further functional diversity through oxidation or demethylation reactions. These reactions are essential for tailoring the compound's properties to meet specific pharmacological requirements.
The stability and reactivity of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine under different conditions have been extensively studied. Researchers have investigated its behavior in various solvents and at different temperatures to optimize synthetic protocols. Understanding these parameters is crucial for ensuring consistent yields and high purity levels during large-scale production.
The compound's potential applications extend beyond kinase inhibitors. It has been explored as a precursor for developing antimicrobial agents, where its structural features contribute to interactions with bacterial enzymes and cell membranes. Additionally, its ability to form hydrogen bonds due to the presence of hydroxyl and methoxy groups makes it suitable for designing molecules that interact with biological targets through non-covalent bonds.
In conclusion, 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine (CAS No. 1805450-47-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a valuable tool for developing novel therapeutic agents. Ongoing research continues to uncover new applications and synthetic strategies for this compound, underscoring its importance in advancing drug discovery efforts.
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